molecular formula C13H16INO3 B8602604 Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester

Acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester

Cat. No. B8602604
M. Wt: 361.17 g/mol
InChI Key: SJSJKHNBAZEEDK-UHFFFAOYSA-N
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Patent
US07384930B2

Procedure details

To a well stirred solution of (3-amino-2,4-dimethyl-phenyl)-methanol (1.5 g) in methanol (70 mL) and solid sodium hydrogen carbonate (4.0 eq) was added a 1.0 M solution of iodine monochloride dropwise over a period of 5 min at 0° C. The cooling bath was removed after the addition of iodine monochloride. The reaction mixture was brought to room temperature and stirring continued for another 1 h. The reaction mixture was concentrated to remove most of methanol, diluted with dichloromethane (50 mL) and washed with 10% solution of sodium thiosulfate and dried (Na2SO4). The desired compound was purified by trituration with dichloromethane and hexane to give in 1.9 g of iodide. The iodide was then treated with dichloromethane (100 mL) followed by acetic anhydride (4 eq) and catalytic amount of dimethylaminopyridine and stirred for a period of 12 h at room temperature. The reaction mixture was then washed with aqueous sodium hydrogen carbonate, 1.0 M hydrochloric acid and dried (Na2SO4). The desired compound was triturated with dichloromethane and hexane to give acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester in 95% yield. 1H NMR (300 MHz, CDCl3): in δ 7.68 (s, 1H), 6.68 (s, 1 H), 2.28 (s, 3H), 2.25 (s, 3H), 2.18 (s, 3H), 2.07(s, 3H); MS (ESI) 384 (M+Na); Rf=1.12.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[C:12](=[O:15])([O-])O.[Na+].ICl.[I-:19].[C:20](OC(=O)C)(=[O:22])[CH3:21].[CH3:27]N(C1C=CC=CN=1)C>CO.ClCCl>[C:20]([NH:1][C:2]1[C:3]([CH3:11])=[C:4]([C:5]([I:19])=[CH:6][C:7]=1[CH3:8])[CH2:9][O:10][C:12](=[O:15])[CH3:27])(=[O:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=C(C=CC1C)CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
after the addition of iodine monochloride
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of methanol
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with 10% solution of sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The desired compound was purified by trituration with dichloromethane and hexane
CUSTOM
Type
CUSTOM
Details
to give in 1.9 g of iodide
STIRRING
Type
STIRRING
Details
stirred for a period of 12 h at room temperature
Duration
12 h
WASH
Type
WASH
Details
The reaction mixture was then washed with aqueous sodium hydrogen carbonate, 1.0 M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The desired compound was triturated with dichloromethane and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(COC(C)=O)C(=CC1C)I)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.